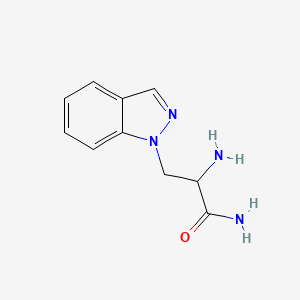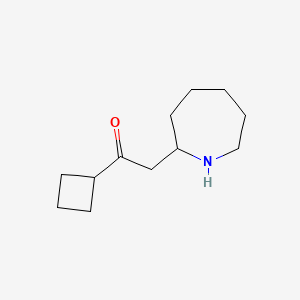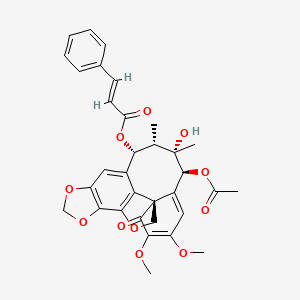
Kadsuphilol U
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Kadsuphilol U is a lignan compound isolated from the aerial parts of the Taiwanese medicinal plant Kadsura philippinensis . Lignans are a group of chemical compounds found in plants, known for their diverse biological activities. This compound, along with other lignans from Kadsura philippinensis, has been studied for its potential medicinal properties.
Méthodes De Préparation
The synthesis of Kadsuphilol U involves several steps, including the use of various reagents and catalysts. The synthetic route typically starts with the extraction of the compound from the plant material, followed by purification using chromatographic techniques
Analyse Des Réactions Chimiques
Kadsuphilol U undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of Kadsuphilol U involves its interaction with various molecular targets and pathways. As an antioxidant, this compound scavenges reactive oxygen species and inhibits oxidative stress . It also modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines . The exact molecular targets and pathways involved in its anti-cancer and anti-viral activities are still under investigation.
Comparaison Avec Des Composés Similaires
Kadsuphilol U is similar to other lignan compounds isolated from Kadsura philippinensis, such as kadsuphilins N and O . These compounds share similar structural features and biological activities. this compound is unique in its specific molecular structure and the particular biological activities it exhibits. Other similar compounds include lignans from the Schisandra genus, such as schisandrins and gomisins .
Propriétés
Formule moléculaire |
C33H32O11 |
|---|---|
Poids moléculaire |
604.6 g/mol |
Nom IUPAC |
[(1S,12R,13S,14S,15S)-15-acetyloxy-14-hydroxy-18,19-dimethoxy-13,14-dimethyl-20-oxo-3,6,8-trioxapentacyclo[9.9.1.01,16.04,21.05,9]henicosa-4(21),5(9),10,16,18-pentaen-12-yl] (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C33H32O11/c1-17-26(44-24(35)12-11-19-9-7-6-8-10-19)20-13-23-27(42-16-41-23)29-25(20)33(15-40-29)21(31(32(17,3)37)43-18(2)34)14-22(38-4)28(39-5)30(33)36/h6-14,17,26,31,37H,15-16H2,1-5H3/b12-11+/t17-,26+,31-,32-,33-/m0/s1 |
Clé InChI |
RFLJFFCQFBVABL-NYVRLXBJSA-N |
SMILES isomérique |
C[C@H]1[C@H](C2=CC3=C(C4=C2[C@]5(CO4)C(=CC(=C(C5=O)OC)OC)[C@@H]([C@@]1(C)O)OC(=O)C)OCO3)OC(=O)/C=C/C6=CC=CC=C6 |
SMILES canonique |
CC1C(C2=CC3=C(C4=C2C5(CO4)C(=CC(=C(C5=O)OC)OC)C(C1(C)O)OC(=O)C)OCO3)OC(=O)C=CC6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


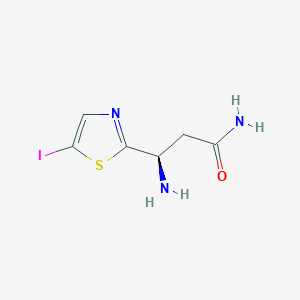
![tert-Butyl 5-(hydroxymethyl)-4-azaspiro[2.4]heptane-4-carboxylate](/img/structure/B13061908.png)
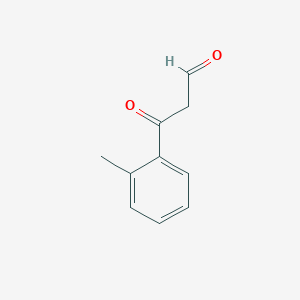
![1-[2-(Methylsulfanyl)ethyl]-1H-indol-5-amine](/img/structure/B13061916.png)
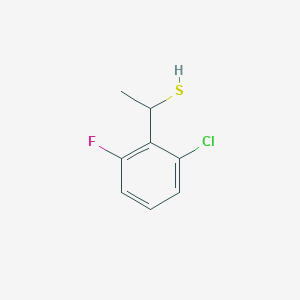
amine](/img/structure/B13061929.png)
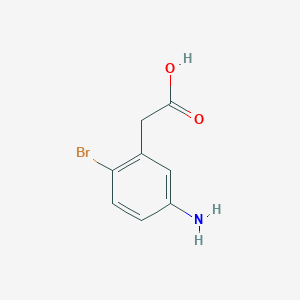
![tert-Butyl 8,8-difluoro-2,6-diazaspiro[4.5]decane-6-carboxylate](/img/structure/B13061940.png)
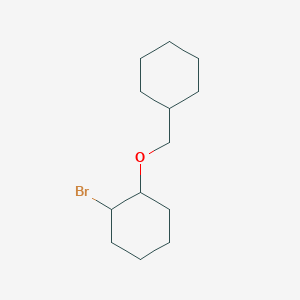
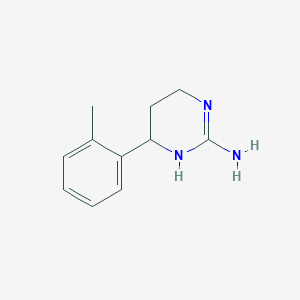
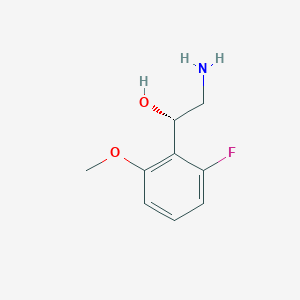
![1-[(3-Chlorophenyl)sulfanyl]cyclobutane-1-carboxylic acid](/img/structure/B13061974.png)
